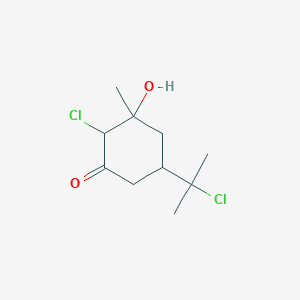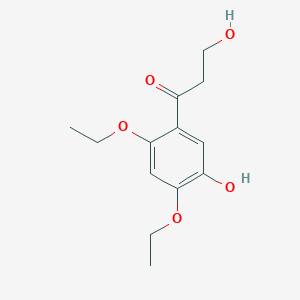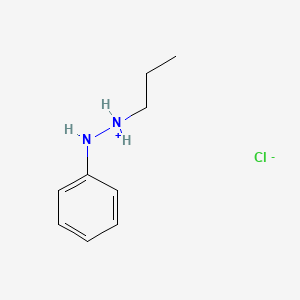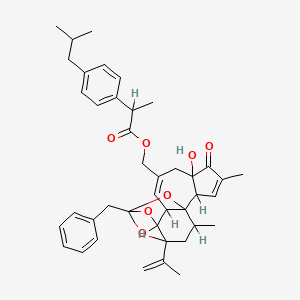![molecular formula C26H19N3O B14468374 9-Ethyl-3-[5-(naphthalen-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole CAS No. 65698-69-3](/img/structure/B14468374.png)
9-Ethyl-3-[5-(naphthalen-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Ethyl-3-[5-(naphthalen-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole is a complex organic compound that features a carbazole core substituted with an ethyl group and a naphthyl-oxadiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3-[5-(naphthalen-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole typically involves multi-step organic reactions. The process begins with the preparation of the carbazole core, followed by the introduction of the ethyl group and the naphthyl-oxadiazole moiety. Common reagents used in these reactions include ethylating agents, naphthyl derivatives, and oxadiazole precursors. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
9-Ethyl-3-[5-(naphthalen-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its electronic properties.
Reduction: Reduction reactions can modify the functional groups, leading to changes in reactivity and stability.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted carbazole compounds.
Applications De Recherche Scientifique
9-Ethyl-3-[5-(naphthalen-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or marker in biological studies due to its unique fluorescence properties.
Industry: It can be used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 9-Ethyl-3-[5-(naphthalen-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1-(2-naphthalen-1-yl-2-oxo-ethyl): This compound shares structural similarities with 9-Ethyl-3-[5-(naphthalen-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole, particularly in the naphthyl and oxadiazole moieties.
2-Naphthalen-1-yl-quinoxaline-5-carboxylic acid: Another compound with a naphthyl group, used in experimental research.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct electronic, photophysical, and chemical properties. These unique characteristics make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
65698-69-3 |
|---|---|
Formule moléculaire |
C26H19N3O |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
2-(9-ethylcarbazol-3-yl)-5-naphthalen-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C26H19N3O/c1-2-29-23-10-6-5-9-21(23)22-16-20(13-14-24(22)29)26-28-27-25(30-26)19-12-11-17-7-3-4-8-18(17)15-19/h3-16H,2H2,1H3 |
Clé InChI |
CQQSOCXLMVZYDH-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)C3=NN=C(O3)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C61 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(4-methoxyphenyl)-2-(methylcarbamoyloxymethyl)-4,5-diphenylpyrrol-3-yl]methyl N-methylcarbamate](/img/structure/B14468306.png)


![Oxetane, 3-(chloromethyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]-](/img/structure/B14468321.png)



![2,2-Dichloro-1-(7-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B14468332.png)



![Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14468376.png)
